

# A Comparative Guide to Inter-Laboratory Tenoxicam Analysis Results

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## Compound of Interest

Compound Name: Tenoxicam-D3

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This guide provides a comparative overview of analytical methods for the quantitative determination of Tenoxicam in pharmaceutical formulations. The data presented is synthesized from various independent validation studies to offer a comprehensive reference for laboratory professionals. While not a direct inter-laboratory proficiency test, this guide serves to highlight the performance characteristics of different analytical techniques and methodologies, aiding in method selection and performance assessment.

## Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Tenoxicam analysis as reported in peer-reviewed publications. These methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV), and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Linearity and Correlation Coefficients

Analytical Method	Concentration Range	Correlation Coefficient ( $r^2$ )	Reference
RP-HPLC	1-8 µg/mL	0.999	[1]
RP-HPLC	4.0-24.0 µg/mL	> 0.9999	[2][3]
RP-HPLC	1.0-75.0 µg/mL	Not Specified	[4]
UV Spectrophotometry	4.0-24.0 µg/mL	> 0.9999	[2][3]
HPTLC	25–1400 ng/band	0.9977	[5]

Table 2: Comparison of Precision (Repeatability and Intermediate Precision)

Analytical Method	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Reference
RP-HPLC	< 2%	< 2%	[1][2][3]
UV Spectrophotometry	< 2%	< 2%	[2][3]
HPTLC	0.87-0.99%	0.91-1.02%	[5]

Table 3: Comparison of Accuracy (Recovery)

Analytical Method	Recovery (%)	Reference
RP-HPLC	98.00-102.00%	[1]
RP-HPLC	99.01-101.93%	[2][3]
UV Spectrophotometry	98.5-101.25%	[2][3]
HPTLC	98.24–101.48%	[5]

Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analytical Method	LOD	LOQ	Reference
UV Spectrophotometry	0.25 µg/mL	0.90 µg/mL	[2][3]
RP-HPLC	0.35 µg/mL	1.20 µg/mL	[2][3]
HPTLC	0.98 ng/band	2.94 ng/band	[5]

## Experimental Protocols

This section details the methodologies for the key analytical techniques cited in this guide.

### 1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method[1][2][3]

- Chromatographic System:
  - Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Synergi Hydro-RP® C18 (250x4.6 mm, 4 µm).[1][2][3]
  - Mobile Phase: A mixture of Acetonitrile and Buffer (e.g., 60:40 v/v) or Methanol and water (e.g., 61:39 v/v) with pH adjusted to 2.5 with formic acid.[1][2][3]
  - Flow Rate: 1.0 mL/min.[1][2][3]
  - Detection: UV detector at 368 nm or 375 nm.[1][2][3]
  - Temperature: 25 °C ± 1.[2][3]
- Standard Solution Preparation:
  - Accurately weigh about 20.0 mg of Tenoxicam working standard into a 100 mL volumetric flask.
  - Add diluent, dissolve the standard, and dilute to the mark.
  - Further dilute to achieve the desired concentration for the calibration curve (e.g., 1-8 µg/mL or 4.0-24.0 µg/mL).[1][6]

- Sample Preparation (for Tablets):
  - Weigh and finely powder a number of tablets.
  - Transfer a portion of the powder equivalent to a specific amount of Tenoxicam into a volumetric flask.
  - Add diluent and sonicate to dissolve the drug.
  - Dilute to volume with the diluent.
  - Filter the solution before injection into the HPLC system.

## 2. UV-Visible Spectrophotometry Method[2][3]

- Instrument: A suitable UV-Visible Spectrophotometer.
- Solvent: 0.1 mol/L NaOH.[2][3]
- Analytical Wavelength: 368 nm.[2][3]
- Standard Solution Preparation:
  - Prepare a stock solution of Tenoxicam in 0.1 mol/L NaOH.
  - Prepare a series of dilutions from the stock solution to cover the concentration range of 4.0-24.0 µg/mL.[2][3]
- Sample Preparation (for Tablets):
  - Prepare a sample solution from the tablet powder in 0.1 mol/L NaOH, similar to the HPLC sample preparation.
  - Filter the solution and measure the absorbance at 368 nm against a blank (0.1 mol/L NaOH).

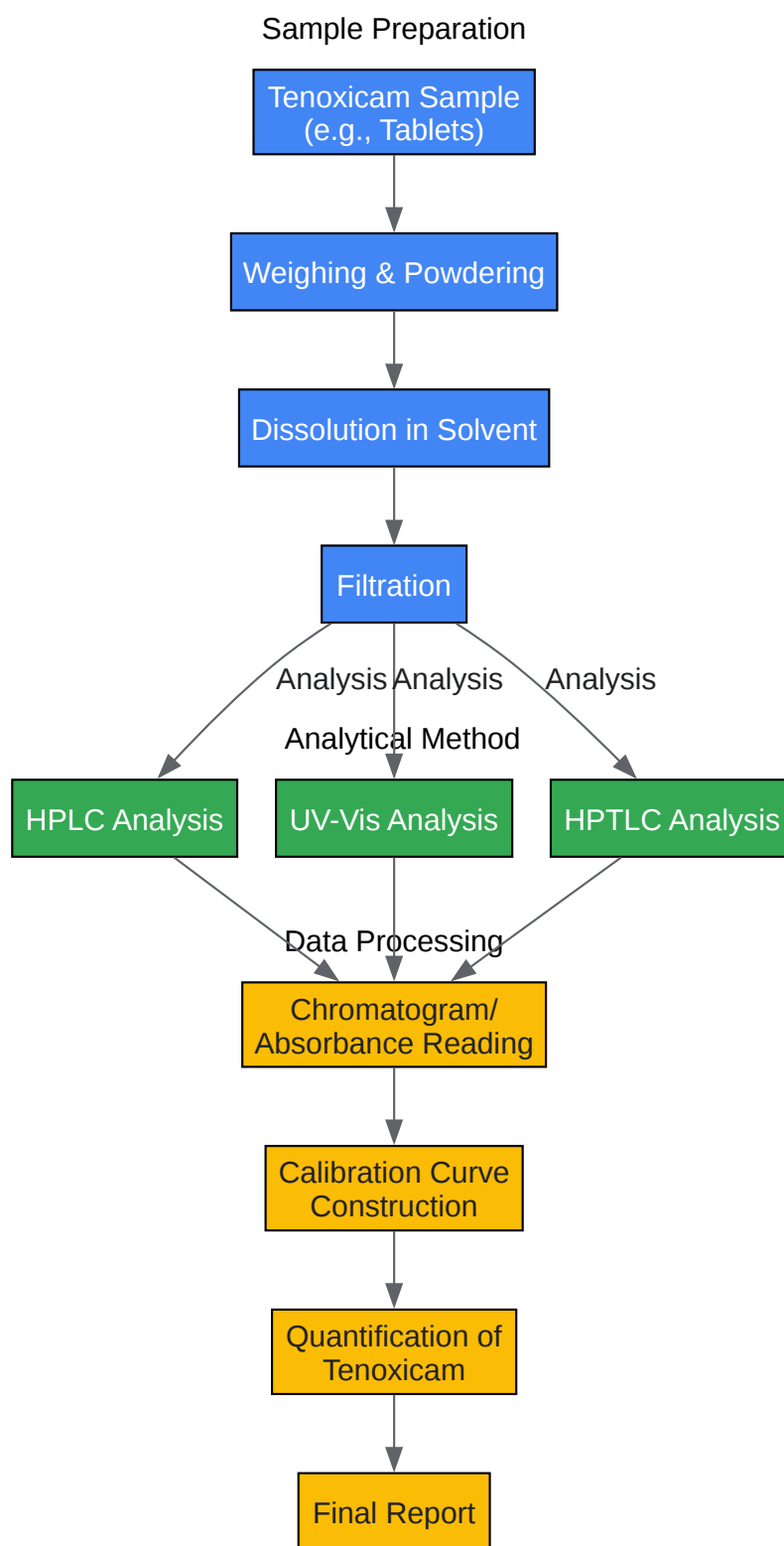
## 3. High-Performance Thin-Layer Chromatography (HPTLC) Method[5]

- Chromatographic System:

- Stationary Phase: HPTLC plates pre-coated with silica gel.
- Mobile Phase: Ethanol:water:ammonia solution (50:45:5 v/v/v).[\[5\]](#)
- Detection Wavelength: 375 nm.[\[5\]](#)
- Standard and Sample Application:
  - Apply standard and sample solutions as bands on the HPTLC plate.
  - Develop the plate in a chromatographic chamber saturated with the mobile phase.
  - After development, dry the plate and scan it in a densitometer at 375 nm.

## Visualizations

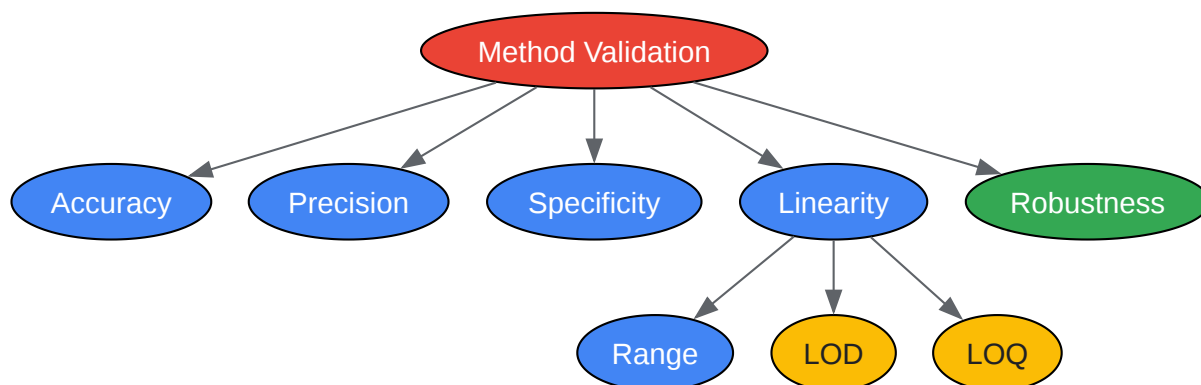
Experimental Workflow for Tenoxicam Analysis



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Caption: General workflow for the analysis of Tenoxicam in pharmaceutical formulations.

## Logical Relationship of Method Validation Parameters



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- To cite this document: BenchChem. [A Comparative Guide to Inter-Laboratory Tenoxicam Analysis Results]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059140#inter-laboratory-comparison-of-tenoxicam-analysis-results>]

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